4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one

Anxiolytic Neurotropic Elevated Plus Maze

The target compound belongs to the 2,3,4,5-tetrahydropyridazin-3-one class, specifically the 4-(indol-3-yl)-6-aryl-substituted subfamily. It comprises a pyridazinone ring substituted at position 4 with an indol-3-yl moiety and at position 6 with a 4-(propan-2-yl)phenyl (p-isopropylphenyl) group.

Molecular Formula C21H21N3O
Molecular Weight 331.419
CAS No. 1019858-00-4
Cat. No. B2823414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one
CAS1019858-00-4
Molecular FormulaC21H21N3O
Molecular Weight331.419
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C21H21N3O/c1-13(2)14-7-9-15(10-8-14)20-11-17(21(25)24-23-20)18-12-22-19-6-4-3-5-16(18)19/h3-10,12-13,17,22H,11H2,1-2H3,(H,24,25)
InChIKeyJCFRSLMYECGBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one (CAS 1019858-00-4): Core Chemical Identity and Structural Class Definition


The target compound belongs to the 2,3,4,5-tetrahydropyridazin-3-one class, specifically the 4-(indol-3-yl)-6-aryl-substituted subfamily. It comprises a pyridazinone ring substituted at position 4 with an indol-3-yl moiety and at position 6 with a 4-(propan-2-yl)phenyl (p-isopropylphenyl) group [1]. This structural motif is distinct from the more common 6-phenyl-3(2H)-pyridazinones by the presence of both a fused indole and a lipophilic isopropylphenyl tail. The compound has been synthesized via electrophilic addition of 4-(4-isopropylphenyl)-4-oxo-2-butenoic acid with indole, followed by cyclocondensation with hydrazine [2][3]. It is cataloged in authoritative databases such as PubChem under CID assignment and is commercially available as a research-grade chemical.

4-(1H-Indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one: Why Generic Substitution Is Not a Prudent Procurement Decision


Generic substitution among pyridazinone derivatives is not scientifically justified because the biological activity of this scaffold is exquisitely sensitive to both the nature and position of aryl substituents. The presence of the indole moiety at position 4 is critical for CNS penetration and target engagement [1], while the p-isopropylphenyl group at position 6 significantly influences lipophilicity and metabolic stability relative to unsubstituted or methyl-substituted analogs [2]. Furthermore, the synthetic route to this specific compound involves a unique electrophilic addition step that is not generalizable to all 6-aryl pyridazinones [3]. These factors collectively mean that close analogs, such as 6-phenyl-4-(indol-3-yl)pyridazin-3-one or 6-(p-tolyl)-4-(indol-3-yl)pyridazin-3-one, cannot be assumed to exhibit equivalent potency, selectivity, or pharmacokinetic profiles.

4-(1H-Indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one: Quantitative Differentiation Evidence Against Closest Analogs


Anxiolytic Activity Profile: Neurotropic Effect Differentiated from Unsubstituted Analog

In a 2024 neurotropic activity study, all tetrahydropyridazin-3-one derivatives containing the indol-3-yl moiety at position 4 exhibited anxiolytic effects, whereas compounds lacking the indole substitution (6-aryl-2,3-dihydropyridazin-3-ones) did not produce the same neurotropic outcome [1]. This class-level finding supports the differentiation that the indole moiety is essential for anxiolytic activity, and the p-isopropylphenyl substituent at position 6 is hypothesized to modulate potency and pharmacokinetics [2]. Direct quantitative head-to-head data between the target compound and its des-isopropyl analog has not been published.

Anxiolytic Neurotropic Elevated Plus Maze

Antibacterial Activity: Differential Spectrum Relative to Unsubstituted Phenyl Pyridazinones

In the 2007 study by Abu Bshait, pyridazinone derivative 3a (bearing the p-isopropylphenyl group) displayed notable antibacterial activity, whereas the antimicrobial data for the unsubstituted phenyl analog (compound 3a in Abubshait 2007, where the aryl group is anthracen-9-yl) was not reported [1]. The isopropylphenyl group enhances lipophilicity (cLogP ~3.5 estimated) compared to the unsubstituted phenyl group (cLogP ~2.0), which may improve bacterial membrane penetration [2]. However, parallel MIC values for the two compounds under identical assay conditions are not available.

Antibacterial Pyridazinone Structure-Activity Relationship

Synthetic Accessibility and Regioselectivity: Advantage of This Specific Scaffold

The synthetic route to this compound proceeds via electrophilic addition of indole to 4-(4-isopropylphenyl)-4-oxo-2-butenoic acid, followed by cyclocondensation with hydrazine. This route provides exclusive regioselective formation of the pyridazinone ring, whereas related approaches using other aryl-substituted butenoic acids often produce mixtures of regioisomers [1]. Specifically, heterocyclization of structurally related 4-aryl-4-oxo-2-hetarylbutanoic acids under identical conditions leads to elimination of the azole moiety and formation of 6-aryl-2,3-dihydropyridazin-3-ones, a competitive pathway not observed with the indole substrate [2]. This chemoselectivity advantage simplifies purification and improves yield.

Synthetic Methodology Regioselectivity Pyridazinone Chemistry

4-(1H-Indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one: Best-Fit Research and Industrial Application Scenarios


Anxiolytic Drug Discovery and Neuropharmacology

The compound's demonstrated anxiolytic effect in rodent models [1] makes it a suitable starting point for CNS drug discovery programs targeting anxiety disorders. Researchers investigating non-benzodiazepine anxiolytics should prioritize this indole-pyridazinone scaffold over simpler pyridazinone analogs because the indole moiety is functionally essential for neurotropic activity. Procurement of the p-isopropylphenyl variant specifically allows exploration of how C6 aryl lipophilicity modulates brain penetration and duration of action, a key differentiator from the phenyl or methyl analogs.

Antimicrobial Lead Optimization and SAR Expansion

Although antibacterial activity data are qualitative [2], the compound provides a promising scaffold for antimicrobial lead optimization. The p-isopropylphenyl group enhances logP relative to the unsubstituted phenyl analog, potentially improving penetration of the Gram-negative outer membrane. Industrial purchasers can leverage this compound as a building block for further derivatization (e.g., via the reactive chloropyridazine intermediate) to generate focused libraries with predicted antibacterial activity.

Chemical Biology and Probe Development

The unique combination of an indole pharmacophore and a pyridazinone hydrogen-bond acceptor/donor system makes this compound valuable as a chemical biology probe for investigating pantothenate kinase (PANK) isoforms [3]. The structure aligns with the pharmacophore model described for isopropylphenyl pyridazines as PANK modulators. Procurement of this specific regioisomer is critical because the position of the indole substituent directly affects the bidentate hydrogen bonding interaction with Arg306′ in the PANK3 active site.

Synthetic Methodology and Process Chemistry

This compound serves as a benchmark for developing regioselective pyridazinone syntheses. The chemoselective formation of the pyridazinone ring without azole elimination is a notable advantage over related heteroaryl substrates [4]. Process chemists evaluating routes to tetrahydropyridazinone libraries should consider this scaffold as a high-purity, single-product outcome that minimizes the need for chromatographic purification, thereby reducing cost at scale.

Quote Request

Request a Quote for 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.